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Compound of Interest

Compound Name:
1-(1-Isobutylpiperidin-4-YL)-N-

methylmethanamine

Cat. No.: B1289509 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical identity, synthesis,

and potential biological significance of 1-(1-Isobutylpiperidin-4-YL)-N-methylmethanamine.

Due to the limited availability of data on this specific molecule, this guide also incorporates

information on structurally related piperidine derivatives to offer a broader context for its

potential applications in research and drug development.

Chemical Identity
IUPAC Name: methyl({[1-(2-methylpropyl)piperidin-4-yl]methyl})amine

Synonyms:

N-[(1-Isobutylpiperidin-4-yl)methyl]-N-methylamine

1-(1-isobutyl-4-piperidyl)-N-methyl-methanamine

(1-isobutyl-4-piperidyl)methyl-methyl-amine

(1-ISOBUTYL-PIPERIDIN-4-YLMETHYL)-METHYL-AMINE

1-(1-ISOBUTYLPIPERIDIN-4-YL)-N-METHYLMETHANAMINE
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ALINDA 14420

OTAVA-BB 1083946

Chemical Structure:

Caption: 2D structure of 1-(1-Isobutylpiperidin-4-YL)-N-methylmethanamine.

Physicochemical Data

Property Value Source

CAS Number 887405-46-1 [1]

Molecular Formula C11H24N2 [1]

Molecular Weight 184.33 g/mol [1]

Synthesis Protocols
While specific synthesis protocols for 1-(1-Isobutylpiperidin-4-YL)-N-methylmethanamine
are not readily available in published literature, a plausible synthetic route can be adapted from

established methods for analogous N-substituted piperidin-4-yl-methanamines. The following

proposed synthesis starts from 1-isobutylpiperidin-4-one.

Proposed Synthetic Pathway

1-Isobutylpiperidin-4-one 1-Isobutyl-N-methylpiperidin-4-amine

Reductive Amination
(Methylamine, NaBH(OAc)3) 1-(1-Isobutylpiperidin-4-YL)-N-methylmethanamine

N-Methylation
(Formaldehyde, Formic Acid)

Click to download full resolution via product page

Caption: Proposed synthesis of the target compound.

Experimental Protocol: Reductive Amination of 1-Isobutylpiperidin-4-one

This procedure is adapted from generalized protocols for the reductive amination of

piperidones.
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Reaction Setup: To a solution of 1-isobutylpiperidin-4-one (1.0 equivalent) in a suitable

solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1-0.5 M), add a

solution of methylamine (1.1-1.5 equivalents, e.g., as a solution in THF or water).

Imine Formation: If the reaction is slow, a catalytic amount of acetic acid (e.g., 0.1

equivalent) can be added. The mixture is stirred at room temperature for 1-2 hours to

facilitate the formation of the intermediate imine.

Reduction: The reaction mixture is cooled to 0°C in an ice bath. Sodium

triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 equivalents) is added portion-wise, and the

reaction is allowed to warm to room temperature and stirred for 12-24 hours.

Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of

sodium bicarbonate (NaHCO₃). The organic layer is separated, and the aqueous layer is

extracted with DCM (3x). The combined organic layers are washed with brine, dried over

anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

Purification: The crude product can be purified by flash column chromatography on silica gel

to yield 1-isobutyl-N-methylpiperidin-4-amine.

Experimental Protocol: N-Methylation of the Aminomethylpiperidine Intermediate

This protocol describes a potential final step. However, a more direct synthesis would involve

the reductive amination of a suitable piperidine-4-carboxaldehyde. Assuming the intermediate

from the previous step, a further methylation step would be required. A more direct route would

be the reductive amination of 1-isobutylpiperidine-4-carbaldehyde with methylamine.

Potential Biological Activity and Applications
While no specific biological data for 1-(1-Isobutylpiperidin-4-YL)-N-methylmethanamine has

been reported, the piperidine scaffold is a well-established privileged structure in medicinal

chemistry, present in a wide array of therapeutic agents. The biological activities of piperidine

derivatives are diverse and depend on the nature and position of the substituents on the

piperidine ring.

General Biological Roles of Piperidine Derivatives:
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Central Nervous System (CNS) Agents: Many piperidine-containing compounds act as

ligands for various CNS receptors, including opioid, dopamine, and serotonin receptors,

leading to their use as analgesics, antipsychotics, and antidepressants.

Antihistamines: The piperidine moiety is a common feature in many H1-receptor antagonists.

Anticancer Agents: Certain substituted piperidines have shown efficacy as anticancer agents

by targeting various signaling pathways involved in cell proliferation and survival.

Anti-inflammatory Agents: Piperidine derivatives have been explored for their potential to

modulate inflammatory pathways.

Antifungal and Antimicrobial Agents: The piperidine ring is a key structural component in

some antifungal and antimicrobial compounds.

Given the structural features of 1-(1-Isobutylpiperidin-4-YL)-N-methylmethanamine, it could

potentially interact with various biological targets. The isobutyl group on the piperidine nitrogen

provides lipophilicity, which can influence its pharmacokinetic properties and ability to cross cell

membranes, including the blood-brain barrier. The N-methylmethanamine side chain at the 4-

position can engage in hydrogen bonding and ionic interactions with biological

macromolecules.

Illustrative Signaling Pathway Involvement

The following diagram illustrates a generalized mechanism of how a piperidine-containing

ligand might interact with a G-protein coupled receptor (GPCR), a common target for this class

of compounds.

Cell Membrane

G-Protein Coupled Receptor (GPCR) G-ProteinActivationPiperidine Derivative
(e.g., 1-(1-Isobutylpiperidin-4-YL)-N-methylmethanamine)

Binding Effector Enzyme
(e.g., Adenylyl Cyclase)

Modulation Second Messenger
(e.g., cAMP)

Production Cellular ResponseInitiation
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Caption: Generalized GPCR signaling cascade.
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Conclusion
1-(1-Isobutylpiperidin-4-YL)-N-methylmethanamine is a disubstituted piperidine derivative

with potential for further investigation in medicinal chemistry and drug discovery. While specific

biological data is currently lacking, its structural similarity to a broad class of pharmacologically

active compounds suggests that it may possess interesting biological properties. The synthetic

protocols and general biological context provided in this guide are intended to serve as a

foundation for researchers interested in exploring the therapeutic potential of this and related

molecules. Further studies are warranted to elucidate its specific biological targets, mechanism

of action, and potential therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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